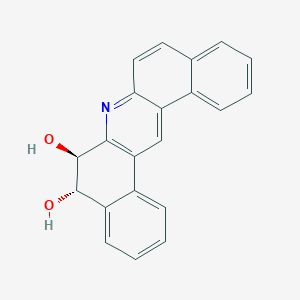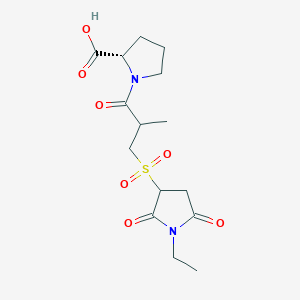![molecular formula C11H16O B011611 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone CAS No. 108338-49-4](/img/structure/B11611.png)
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is a chemical compound that belongs to the family of cyclohexenones. It has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, are crucial aspects to explore.
Mécanisme D'action
The mechanism of action of 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is not fully understood. However, studies suggest that the compound may inhibit the activity of certain enzymes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes. Additionally, the compound has been found to exhibit potential anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The compound exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound exhibits potential therapeutic effects, making it a promising candidate for the development of new drugs. However, the compound also has limitations, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone. One potential direction is to further explore its potential therapeutic effects, including its ability to induce apoptosis in cancer cells and its anti-inflammatory properties. Additionally, further research could investigate the compound's potential use in the development of new materials, including polymers and liquid crystals. Finally, research could focus on developing new synthetic methods for the compound, which could lead to the synthesis of new derivatives with potentially improved properties.
In conclusion, 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is a chemical compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all crucial aspects to explore in scientific research. Further research on this compound could lead to the development of new drugs and materials with potentially significant therapeutic and industrial applications.
Méthodes De Synthèse
The synthesis of 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone involves the reaction of 4-cyclohexene-1,3-dione with propenyl magnesium bromide in the presence of a catalyst. The reaction results in the formation of the desired compound, which is then purified through various techniques, including column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
The compound has various scientific research applications, including its use in the synthesis of other compounds, such as heterocyclic compounds. It has also been used in the development of new drugs, as it exhibits potential anticancer, anti-inflammatory, and antimicrobial properties. Additionally, the compound has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
Propriétés
Numéro CAS |
108338-49-4 |
|---|---|
Nom du produit |
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-[4-[(Z)-prop-1-enyl]cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-5,11H,6-8H2,1-2H3/b4-3- |
Clé InChI |
RUAJLMPLRCGEKX-ARJAWSKDSA-N |
SMILES isomérique |
C/C=C\C1=CCC(CC1)C(=O)C |
SMILES |
CC=CC1=CCC(CC1)C(=O)C |
SMILES canonique |
CC=CC1=CCC(CC1)C(=O)C |
Synonymes |
Ethanone, 1-[4-(1-propenyl)-3-cyclohexen-1-yl]-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
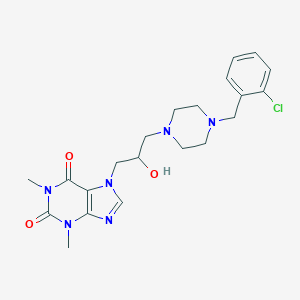


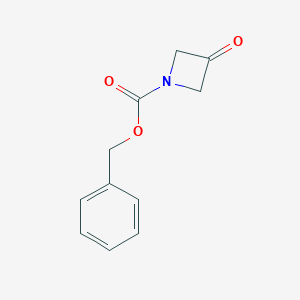
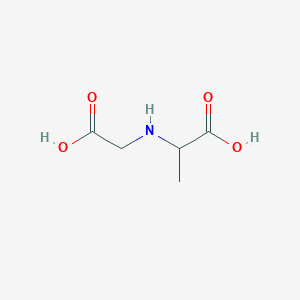
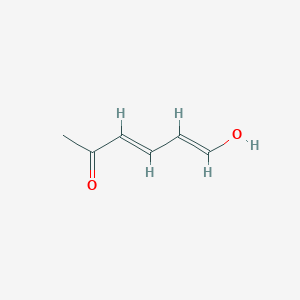
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
